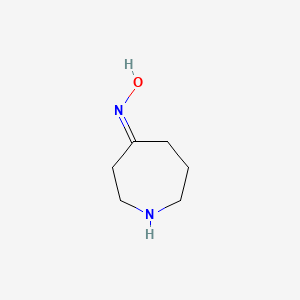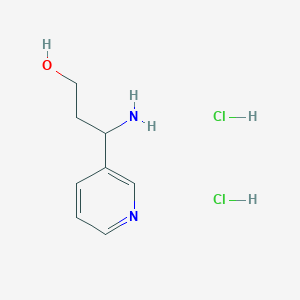
3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride is a chemical compound of the pyridine family, which is an important component of many drugs, pesticides, and other compounds used in scientific research. It is a colorless, water-soluble crystalline solid with a melting point of 178-180°C and a molecular weight of 131.2 g/mol. The compound has a variety of applications in the scientific research field, including synthesis and drug design. It is also used in the synthesis of other compounds, such as pyridone and pyridinium salts.
Mécanisme D'action
3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride is a weak base and can act as a proton acceptor in aqueous solutions. The compound is also capable of forming hydrogen bonds with other molecules, which can be used to stabilize the structure of the molecule. Additionally, the compound can act as a nucleophile, which can be used to form covalent bonds with other molecules.
Biochemical and Physiological Effects
This compound has been found to have no significant biochemical or physiological effects on humans or other organisms. The compound is not known to be toxic, and it is not known to be a carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride in laboratory experiments include its low cost and its water solubility. Additionally, the compound is relatively stable in aqueous solutions and can be stored for long periods of time without significant degradation. The main limitation of the compound is that it must be used in an inert atmosphere, as it is sensitive to oxygen and light.
Orientations Futures
The future directions for research involving 3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride include further investigation of its use in the synthesis of peptides and other molecules for drug design and drug delivery. Additionally, further research into its use in the synthesis of other compounds, such as amides, esters, and nitriles, could lead to the development of new compounds with potential therapeutic applications. Finally, further research into the biochemical and physiological effects of the compound could lead to the development of new drugs or pesticides.
Méthodes De Synthèse
3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of pyridine-3-carboxaldehyde and 3-aminopropionitrile in an aqueous solution at pH 7. The second step involves the addition of hydrochloric acid to the reaction mixture to form the desired product. The reaction is carried out in an inert atmosphere, and the product is isolated by filtration.
Applications De Recherche Scientifique
3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride is used in a variety of scientific research applications. It is used in the synthesis of pyridone and pyridinium salts, which are important components of many drugs, pesticides, and other compounds used in research. It is also used in the synthesis of peptides and other molecules that are used in drug design and drug delivery. Additionally, it is used in the synthesis of a variety of other compounds, such as amides, esters, and nitriles.
Propriétés
IUPAC Name |
3-amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-8(3-5-11)7-2-1-4-10-6-7;;/h1-2,4,6,8,11H,3,5,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHMTAIPMNLGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


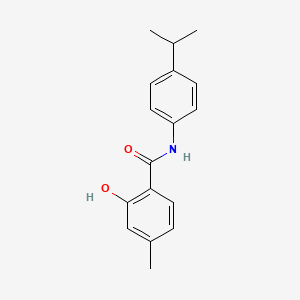


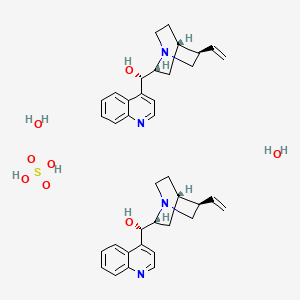
![(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol](/img/structure/B6353965.png)

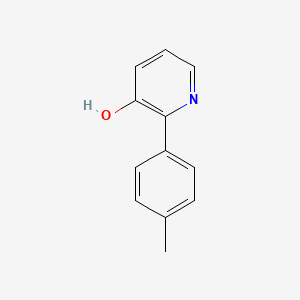
![3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester](/img/structure/B6353990.png)
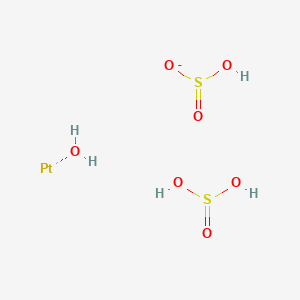
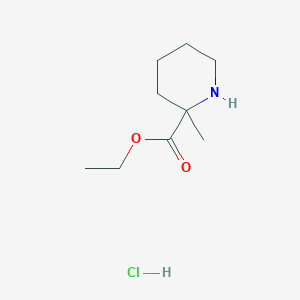
![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)

